1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound classified as a phenyl ketone. It features a fluorine atom on the phenyl ring and a methylsulfanyl group attached to the propanone backbone. The molecular formula is , and its molecular weight is approximately 198.26 g/mol. This compound has garnered interest in various fields of research due to its unique structural attributes and potential applications.
The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one can be achieved through several methods, with one common approach being the reaction of 4-fluoroacetophenone with methylthiol in the presence of a base, such as sodium hydride. This reaction typically occurs under anhydrous conditions at elevated temperatures to facilitate product formation.
The molecular structure of 1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11FOS |
| Molecular Weight | 198.26 g/mol |
| InChI | InChI=1S/C10H11FOS/c1-7(13-2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one can undergo various chemical reactions:
The mechanism of action for 1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one involves interactions with specific biological targets. The presence of the fluorine atom and the methylsulfanyl group enhances its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate biological pathways by either inhibiting or activating specific proteins, which contributes to its potential therapeutic effects.
The physical properties of 1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one include:
The chemical properties include:
1-(4-Fluorophenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in contemporary scientific inquiry.
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: